molecular formula C22H23NO4 B3223320 (R)-(1-Fmoc-piperidin-3-yl)-acetic acid CAS No. 1217739-96-2

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid

Cat. No.: B3223320
CAS No.: 1217739-96-2
M. Wt: 365.4 g/mol
InChI Key: JFQZUENRKJILBT-OAHLLOKOSA-N
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Description

®-(1-Fmoc-piperidin-3-yl)-acetic acid is a compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound is of significant interest in the field of peptide synthesis due to its role as a building block in the solid-phase synthesis of peptides.

Scientific Research Applications

®-(1-Fmoc-piperidin-3-yl)-acetic acid has a wide range of applications in scientific research:

Safety and Hazards

Acetic acid is a corrosive substance that can cause severe skin burns and eye damage . It is also a flammable liquid .

Mechanism of Action

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The pharmacokinetics of ®-(1-Fmoc-piperidin-3-yl)acetic acid, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. As a small molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of ®-(1-Fmoc-piperidin-3-yl)acetic acid are not well documented. Based on its structure, it may potentially interact with various cellular targets, leading to a range of possible effects. Without specific studies, it is difficult to predict the exact outcomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-(1-Fmoc-piperidin-3-yl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. Specific studies investigating these effects are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the protection of the piperidine nitrogen with the Fmoc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of ®-3-piperidinol with Fmoc chloride in the presence of a base such as triethylamine to yield ®-1-Fmoc-piperidin-3-ol. This intermediate is then oxidized to ®-1-Fmoc-piperidin-3-one, which is subsequently reacted with a suitable reagent to introduce the acetic acid group.

Industrial Production Methods

Industrial production of ®-(1-Fmoc-piperidin-3-yl)-acetic acid often employs automated solid-phase peptide synthesis (SPPS) techniques. The use of Fmoc chemistry in SPPS allows for the efficient and scalable production of this compound, minimizing the need for highly toxic reagents and enabling the synthesis of large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

®-(1-Fmoc-piperidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include ®-1-Fmoc-piperidin-3-one, ®-3-piperidinol, and various substituted piperidine derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Fmoc-piperidin-3-ol
  • ®-1-Fmoc-piperidin-3-one
  • Fmoc-protected amino acids

Uniqueness

®-(1-Fmoc-piperidin-3-yl)-acetic acid is unique due to its specific combination of a piperidine ring and an acetic acid moiety, which provides distinct reactivity and functionalization options compared to other Fmoc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-96-2
Record name 2-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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